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Compound of Interest

Compound Name: 1-Dodecyl-2-pyrrolidinone

Cat. No.: B1196820

Spectroscopic Profile of 1-Dodecyl-2-
pyrrolidinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 1-
Dodecyl-2-pyrrolidinone (CAS No. 2687-96-9), a compound of interest in various research
and development sectors due to its properties as a surfactant and solvent.[1][2] The following
sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, along with comprehensive experimental protocols for acquiring such spectra.

Molecular Structure and Properties

e |[UPAC Name: 1-dodecylpyrrolidin-2-one[3]

Synonyms: N-Lauryl-2-pyrrolidone, Surfadone LP-300[3]

Molecular Formula: C16H31NO[3]

Molecular Weight: 253.42 g/mol [3]

Physical Form: Viscous liquid

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of 1-Dodecyl-2-

pyrrolidinone. While publicly accessible, fully assigned experimental spectra for this specific

molecule are limited, the following data is predicted based on established chemical shift

principles and spectral data from its close homologue, 1-Octyl-2-pyrrolidone.

Predicted *H NMR Data

The proton NMR spectrum is characterized by signals from the pyrrolidinone ring and the long

dodecyl chain.

Chemical Shift (6,

Multiplicity Number of Protons  Assignment
ppm)
~3.25 t 2H N-CHz- (a)
N-CH2-CHa- (Alkyl
~3.20 t 2H _
Chain, a")
~2.25 t 2H -CH2-C=0 (c)
~1.95 quint 2H -CH2-CH2-C=0 (b)
] N-CH2-CHz- (Alkyl
~1.50 quint 2H )
Chain, b")
-(CH2)s- (Alkyl Chain,
~1.25 brs 16H (CHz)e- (Alky
c)
~0.88 t 3H -CHs (Alkyl Chain, d)
Predicted data based
on analogous
compounds like 1-
Octyl-2-pyrrolidone.
Abbreviations: t =
triplet, quint = quintet,
br s = broad singlet.
Predicted **C NMR Data
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The 3C NMR spectrum provides information on each unique carbon environment in the

molecule.
Chemical Shift (6, ppm) Carbon Assignment
~175.0 C=0 (d)
~49.0 N-CHa2- (a)
~45.0 N-CHz2- (Alkyl Chain, a")
~31.9-227 Alkyl Chain Carbons (b, ¢
~31.0 -CH2-C=0 (c)
~18.0 -CH2-CH2-C=0 (b)
~14.1 -CHs (Alkyl Chain, d')

Predicted data based on analogous compounds

like 1-Octyl-2-pyrrolidone.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The
spectrum is dominated by the strong amide carbonyl stretch and the various C-H stretches of
the alkyl chain.

Frequency (cm™?) Intensity Assignment

C-H Asymmetric/Symmetric

~ 2925, ~ 2855 Strong Stretch (Alky)

1686 Strong C=0 Amide Stretch (Lactam)
~ 1465 Medium C-H Bend (CH2)

~ 1290 Medium C-N Stretch

The C=0 stretch at 1686.40 cm~1 is a reported experimental value.
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the compound, aiding in its identification. Electron lonization (El) is a common method for
this type of molecule.

e Molecular lon (M*): The molecular ion peak is expected at m/z = 253, corresponding to the
molecular weight of the compound.[3]

Major Fragment lons (GC-MS)

The fragmentation of N-alkyl-2-pyrrolidinones is characterized by cleavage of the alkyl chain
and fragmentation of the pyrrolidinone ring.

Probable Fragment

mlz Relative Intensity .
Assignment
99 High [CsHaNO]* or related fragment
) [CsHsNO]*, likely from alpha-
98 Very High
cleavage at N-CH2 bond
43 High [CsH7]* or [C2HsN]*
41 High [CsHs]* (Allyl cation)
30 High [CH2NH2]*

Data sourced from PubChem

for 1-Dodecyl-2-pyrrolidinone.
[3]

The base peak is often observed at m/z 98, which results from the cleavage of the bond
between the first and second carbon of the N-alkyl chain (alpha-cleavage), a characteristic
fragmentation for N-substituted amines and amides.[4]

Experimental Protocols & Workflows

The following sections provide detailed methodologies for the spectroscopic analysis of 1-
Dodecyl-2-pyrrolidinone.
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NMR Spectroscopy Protocol

This protocol outlines the procedure for acquiring high-resolution *H and 3C NMR spectra.
e Sample Preparation:
o Accurately weigh approximately 10-20 mg of 1-Dodecyl-2-pyrrolidinone.

o Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCI3) in
a clean vial.

o Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for
chemical shift referencing (0O ppm).

o Transfer the solution to a 5 mm NMR tube.
e Instrument Setup:

o Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

o

Insert the sample into the magnet.

[¢]

Lock the spectrometer onto the deuterium signal of the solvent.

o

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and
symmetrical lock signal.

o

Set the sample temperature, typically to 298 K (25 °C).
o Data Acquisition:

o H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45°
pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
Average 8 to 16 scans for a good signal-to-noise ratio.

o 13C NMR: Acquire a proton-decoupled 13C spectrum. This requires a larger number of
scans (e.g., 1024 or more) due to the low natural abundance of 13C. Use a broader
spectral width than for the proton spectrum.
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» Data Processing:

(¢]

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the resulting spectrum and perform baseline correction.

[¢]

[¢]

Calibrate the chemical shift axis using the TMS signal (0.00 ppm).

Integrate the peaks in the *H spectrum to determine the relative number of protons.

[e]

Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce proton coupling

o

information.

Sample Preparation Data Acquisition Data Processing
Dissolve Sample ansfer to y e - ¥ ¥ ;
(1020mg in CbCL) Al A0 TVS Standard e m-» Shim Magnet ER Acquire 'H & C Spectra [ Fourier Transform ]4»[ Phase & Baseline Correct ]4»[ Calibrate & Integrate j

Click to download full resolution via product page

Workflow for NMR Spectroscopic Analysis.

FTIR Spectroscopy Protocol

Given that 1-Dodecyl-2-pyrrolidinone is a viscous liquid, the Attenuated Total Reflectance

(ATR) technique is highly suitable.
e Instrument Preparation:
o Ensure the ATR crystal (e.g., diamond or germanium) is clean.

o Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted
from the sample spectrum to remove interferences from atmospheric CO2 and water

vapor.

e Sample Application:
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o Place a small drop of 1-Dodecyl-2-pyrrolidinone directly onto the center of the ATR
crystal, ensuring complete coverage of the crystal surface.

o Data Acquisition:
o Press the ATR anvil down to ensure good contact between the sample and the crystal.

o Acquire the sample spectrum. Typically, 16 to 32 scans are co-added and averaged to
improve the signal-to-noise ratio. A resolution of 4 cm~1 is standard for routine analysis.
The typical spectral range is 4000-400 cm~1.

o Data Processing & Cleanup:
o The software will automatically perform the background subtraction.
o Label the significant peaks corresponding to the functional groups.

o Thoroughly clean the ATR crystal and anvil with an appropriate solvent (e.g., isopropanol

or acetone) and a soft tissue.

Instrument Setup Sample Analysis Final Steps
Acquire Background Apply Sample Drop Acquire Sample Process Spectrum
(Ol AR Chgeic Spectrum to Crystal Spectrum (Background Subtraction) Gl Chrzl

Click to download full resolution via product page
Workflow for ATR-FTIR Spectroscopy.

Mass Spectrometry Protocol (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is an effective method for analyzing volatile
and semi-volatile compounds like 1-Dodecyl-2-pyrrolidinone.

e Sample Preparation:
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o

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as
dichloromethane or ethyl acetate.

e GC Method Setup:

Injector: Set to a temperature of ~250-280 °C. Use a split or splitless injection mode.

Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25
pm).

Carrier Gas: Use Helium with a constant flow rate (e.g., 1 mL/min).

Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp
the temperature at a rate of 10-20 °C/min up to a final temperature of ~300 °C and hold for
several minutes to ensure the compound elutes.

e MS Method Setup:

lon Source: Use Electron lonization (El) at the standard 70 eV. Set the source temperature
to ~230 °C.

Mass Analyzer: Set the analyzer (e.g., a quadrupole) to scan a mass range from m/z 40 to
400.

Transfer Line: The temperature of the transfer line from the GC to the MS should be set to
~280 °C.

o Data Acquisition and Analysis:

[¢]

[¢]

[e]

[e]

Inject a small volume (e.g., 1 yL) of the sample solution into the GC.
Start the acquisition. The total run time will depend on the GC oven program.

Analyze the resulting total ion chromatogram (TIC) to find the peak corresponding to 1-
Dodecyl-2-pyrrolidinone.

Extract the mass spectrum from this peak.
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o Identify the molecular ion peak and analyze the fragmentation pattern to confirm the
structure.

Prepare Dilute Sample
(~1 mg/mL in DCM)

Inject 1pL into GC-MS

Separation on GC Column
(Temperature Program)

Elution & Transfer to MS

Analyze Mass Spectrum

Click to download full resolution via product page
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Workflow for GC-MS Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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